molecular formula C14H15NOS B14400114 3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole CAS No. 88234-59-7

3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole

Cat. No.: B14400114
CAS No.: 88234-59-7
M. Wt: 245.34 g/mol
InChI Key: QWUNSVSZYKPAHA-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a bicyclic system containing a benzene ring fused with a thiophene ring at the 4,5-positions . This compound is of interest due to its potential pharmacological applications and its structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromobenzothiophene with ethoxyacetylene under palladium-catalyzed conditions to form the corresponding ethoxy-substituted benzothiophene . This intermediate can then undergo cyclization with an appropriate amine to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzothiophene derivatives

    Substitution: Alkyl-substituted benzothiophene derivatives

Mechanism of Action

Properties

CAS No.

88234-59-7

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

3-(1-benzothiophen-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C14H15NOS/c1-2-16-14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,2,8-9H2,1H3

InChI Key

QWUNSVSZYKPAHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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